methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the carbamoyl and benzoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying cellular processes and signaling pathways.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their potential as tubulin polymerization inhibitors.
Uniqueness
Methyl 4-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate is unique due to its specific structure, which combines the indole moiety with a benzoate ester and a carbamoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
442632-73-7 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C20H20N2O3/c1-13-16(17-5-3-4-6-18(17)22-13)11-12-21-19(23)14-7-9-15(10-8-14)20(24)25-2/h3-10,22H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
LMDJLCLBOCXAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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